molecular formula C10H15ClN2 B2935183 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2241129-61-1

2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B2935183
CAS RN: 2241129-61-1
M. Wt: 198.69
InChI Key: GWFJINZSXSSIBV-UHFFFAOYSA-N
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Description

The compound “2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride” likely contains an aminomethyl group and a tetrahydroquinoline structure. Aminomethyl groups are monovalent functional groups with the formula -CH2-NH2, often obtained by alkylation . Tetrahydroquinoline is a type of quinoline, which is a heterocyclic aromatic organic compound. The “hydrochloride” indicates that this compound is likely a salt formed with hydrochloric acid .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, aminomethyl propanol, a compound containing an aminomethyl group, is a colorless liquid that is classified as an alkanolamine .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential in medicinal chemistry, particularly in the synthesis of pharmaceutical agents. For instance, research on 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines highlighted their remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus the alpha2-adrenoceptor. The presence of hydrophilic electron-withdrawing substituents at specific positions on the tetrahydroisoquinoline (THIQ) nucleus demonstrated synergistic effects in increasing PNMT-inhibitory potency and reducing affinity toward the alpha2-adrenoceptor, making it a significant subject for further pharmaceutical research (Grunewald et al., 1999).

Enzyme Inhibition Studies

The compound has also been involved in studies related to enzyme inhibition, particularly in the context of cancer research. Synthesized substituted 1,2,3,4-tetrahydroisoquinolines were evaluated as anticancer agents, indicating the compound's utility in developing novel therapeutic agents targeting specific cancer-related enzymes (Redda et al., 2010).

Fluorescence Studies

Research on N-aryl-2-aminoquinolines, which share a similar structural motif with 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride, has delved into their luminescence properties. These studies are crucial for applications in biological imaging and sensors, as the fluorescence behavior of these compounds can be significantly influenced by substituents, providing insights into designing more effective fluorescent probes (Hisham et al., 2019).

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. For example, research on the synthesis of novel isoquinoline derivatives as potential CNS-agents indicates the versatility of 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride in medicinal chemistry. These compounds are synthesized from tetrahydro-1-oxoisoquinoline-4-carboxylic acids, showcasing the structural diversity and potential pharmacological applications of derivatives (Bonnaud et al., 1993).

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. For example, compounds containing an aminomethyl group can cause skin and eye irritation, and may be harmful if swallowed or in contact with skin .

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9,12H,5-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFJINZSXSSIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride

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